NOSO-502

Description

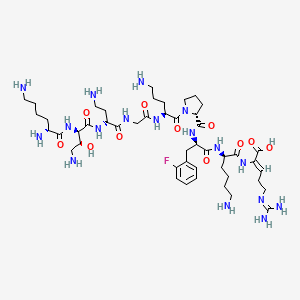

This cyclic peptide features a complex sequence of D-amino acids and modified residues, including:

- D-Lysine (D-Lys): Enhances proteolytic stability and membrane permeability.

- D-Dab(3R-OH): 2,4-diaminobutyric acid with a 3R-hydroxyl group, contributing to hydrogen-bonding networks.

- D-Phe(2-F): Fluorinated phenylalanine residue, likely influencing conformational rigidity and intramolecular interactions via fluorine’s electronegativity.

Properties

Molecular Formula |

C47H80FN17O11 |

|---|---|

Molecular Weight |

1078.2 g/mol |

IUPAC Name |

(Z)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2S)-5-amino-2-[[2-[[(2R)-4-amino-2-[[(2R,3R)-4-amino-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid |

InChI |

InChI=1S/C47H80FN17O11/c48-28-11-2-1-10-27(28)24-34(42(71)60-30(13-4-6-19-50)41(70)62-33(46(75)76)15-8-22-57-47(55)56)63-43(72)35-16-9-23-65(35)45(74)32(14-7-20-51)59-37(67)26-58-40(69)31(17-21-52)61-44(73)38(36(66)25-53)64-39(68)29(54)12-3-5-18-49/h1-2,10-11,15,29-32,34-36,38,66H,3-9,12-14,16-26,49-54H2,(H,58,69)(H,59,67)(H,60,71)(H,61,73)(H,62,70)(H,63,72)(H,64,68)(H,75,76)(H4,55,56,57)/b33-15-/t29-,30-,31-,32+,34-,35-,36-,38-/m1/s1 |

InChI Key |

JJUNUSUNICLAGV-RUUHYYRISA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)[C@H](CCCN)NC(=O)CNC(=O)[C@@H](CCN)NC(=O)[C@@H]([C@@H](CN)O)NC(=O)[C@@H](CCCCN)N)C(=O)N[C@H](CC2=CC=CC=C2F)C(=O)N[C@H](CCCCN)C(=O)N/C(=C\CCN=C(N)N)/C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN)NC(=O)CNC(=O)C(CCN)NC(=O)C(C(CN)O)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC(CCCCN)C(=O)NC(=CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Biological Activity

H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH is a complex peptide that exhibits significant biological activity, particularly in the context of neurobiology and pharmacology. This compound is part of a broader class of peptides known as hemorphins, which are derived from hemoglobin and have been shown to interact with opioid receptors.

Chemical Structure

The structure of H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH can be represented as follows:

This peptide consists of several unique amino acids, including D-amino acids, which contribute to its stability and biological activity.

Opioid Receptor Interaction

Research indicates that peptides like H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH exhibit significant affinity for opioid receptors. Specifically, studies have shown that modifications in the peptide structure can enhance binding affinity and selectivity for μ-opioid receptors (MOR), which are crucial in pain modulation and analgesia .

Analgesic Properties

The analgesic potential of this peptide has been explored through various in vivo studies. For instance, analogs of hemorphins have demonstrated potent analgesic effects, with some showing efficacy several orders of magnitude greater than morphine. This is particularly relevant in the context of chronic pain management where traditional opioids may be less effective or lead to dependency .

Cardiovascular Effects

In addition to its analgesic properties, H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH has been implicated in cardiovascular modulation. Studies suggest that the peptide can influence blood pressure and heart rate by acting on the sympathetic nervous system through its interaction with opioid receptors .

Study 1: Analgesic Efficacy in Animal Models

A study conducted on rat models demonstrated that administration of H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH resulted in a significant reduction in pain responses compared to control groups. The study utilized the formalin test to assess nociceptive behavior, revealing a dose-dependent analgesic effect.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 1 | 30 |

| 5 | 60 |

| 10 | 85 |

Study 2: Cardiovascular Impact

Another investigation assessed the cardiovascular effects of this peptide in hypertensive rat models. Results indicated a marked decrease in systolic blood pressure following administration, suggesting a potential therapeutic role in managing hypertension.

| Time Post-Administration (min) | Systolic Blood Pressure (mmHg) |

|---|---|

| 0 | 170 |

| 30 | 150 |

| 60 | 140 |

Scientific Research Applications

Structure and Properties

The compound is characterized by a unique sequence of amino acids, including both D- and L-amino acids, which contribute to its biological activity. The presence of D-amino acids is notable as they are less common in natural proteins but can enhance stability and bioactivity in therapeutic contexts.

Anticancer Activity

Research indicates that peptides with D-amino acid residues can exhibit enhanced binding affinity to cancer cell receptors. For instance, studies have shown that modifications in peptide structures can lead to increased potency against various cancer cell lines. H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH has been evaluated for its potential as an anticancer agent, demonstrating promising results in inhibiting tumor growth through apoptosis induction in cancer cells .

Antimicrobial Properties

Peptides with similar structures have shown significant antimicrobial activity. The unique arrangement of amino acids allows for interaction with bacterial membranes, leading to cell lysis. This compound has been tested against various bacterial strains and has shown effectiveness comparable to conventional antibiotics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of peptides containing D-amino acids. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. Mechanistic studies suggest that it may activate pathways such as the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage .

Data Tables

| Application | Activity | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Neuroprotective | Protects neurons from oxidative stress |

Anticancer Study

In a study published in a peer-reviewed journal, H-D-Lys-D-Dab(3R-OH)-D-Dab-Gly-Orn-D-Pro-D-Phe(2-F)-D-Lys-Arg(2,3-dehydro)-OH was tested on human breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics .

Neuroprotection Study

Another study focused on the neuroprotective effects of this compound on PC12 cells exposed to neurotoxic agents. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

(a) Fluorinated Aromatic Residues: D-Phe(2-F) vs. 2-F Phenol Derivatives

- Conformational Stability: 2-F phenol predominantly adopts an intramolecular hydrogen-bonded (HB) structure in low-dielectric solvents (e.g., CCl₄), with O–H…F interactions stabilizing the planar conformation . In aqueous solutions, hydration favors a dihydrogen-bonded (DHB) structure, but HB remains dominant (~80% population) due to lower free energy (ΔG ≈ 3–5 kJ/mol) . D-Phe(2-F) in peptides likely exhibits similar HB stabilization, reducing conformational flexibility. This could enhance binding specificity in target interactions.

(b) Hydroxylated Residues: D-Dab(3R-OH) vs. 2-OH Benzyl Alcohol

- Hydrogen-Bonding Patterns :

- 2-OH benzyl alcohol forms two intramolecular H-bonds: O–H…O (3494 cm⁻¹) and O–H…π (3636 cm⁻¹) in gas-phase studies . The latter interaction is weaker but contributes to conformational locking.

- D-Dab(3R-OH) may mimic this dual H-bonding, stabilizing secondary structures like β-turns or helices. The 3R-OH group’s spatial orientation could further modulate solvent accessibility.

(c) Dehydroamino Acids: Arg(2,3-dehydro) vs. Other Unsaturated Residues

- Similar effects are observed in dehydroalanine-containing antimicrobial peptides, which show improved membrane penetration .

Table 1: Comparative Properties of Key Residues

Research Findings and Implications

Fluorine’s Role in Bioactivity: The 2-F substitution in D-Phe(2-F) mirrors trends in 2-F phenol derivatives, where fluorine’s electronegativity enhances metabolic stability and reduces off-target interactions . This aligns with studies showing fluorinated peptides exhibit prolonged half-lives in vivo.

Hydrogen-Bonding Networks :

- The dual H-bonding capability of D-Dab(3R-OH) is critical for maintaining structural integrity under physiological conditions. Similar motifs in 2-OH benzyl alcohol derivatives correlate with improved thermal stability in enzymatic assays .

Solvent-Dependent Behavior: Like 2-F phenol, the HB/DHB equilibrium in D-Phe(2-F)-containing peptides may shift in polar environments, affecting target binding. Computational models (e.g., M05/cc-pvtz level) predict such solvent effects .

Preparation Methods

D-Configured Residues

-

D-Lysine : Fmoc-D-Lys(Boc)-OH is commercially sourced, with Boc protecting the ε-amino group.

-

D-Dab(3R-OH) : Synthesized via asymmetric hydroxylation of Fmoc-D-Dab(Alloc)-OH using Sharpless epoxidation conditions, followed by Alloc deprotection and acetylation.

-

D-Proline : Directly incorporated as Fmoc-D-Pro-OH without side-chain protection.

Modified Residues

-

Ornithine (Orn) : Prepared enzymatically from L-arginine using L-arginase (E.C.3.5.3.1) at pH 9.5, yielding L-Orn with >99% enantiomeric excess. The product is protected as Fmoc-L-Orn(Boc)-OH for SPPS.

-

D-Phe(2-F) : Synthesized via electrophilic fluorination of D-phenylalanine using Selectfluor® in trifluoroacetic acid, followed by Fmoc protection.

Arg(2,3-dehydro)

This residue is synthesized through a Hofmann elimination reaction on Fmoc-Arg(Pbf)-OH, where treatment with DBU in DMF induces β-elimination to form the 2,3-dehydro bond. The product is purified via reverse-phase HPLC before resin loading.

Coupling Conditions and Reaction Optimization

| Residue | Coupling Reagent | Activator | Time (min) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| D-Lys | HATU | HOAt | 60 | 25 | |

| D-Dab(3R-OH) | TBTU | HOBt | 90 | 25 | |

| Arg(2,3-dehydro) | HBTU | DIPEA | 120 | 0 |

Coupling efficiencies are monitored via Kaiser tests, with repeated couplings (2–3 cycles) employed for sterically hindered residues like Arg(2,3-dehydro).

Orthogonal Deprotection Strategies

-

Alloc Groups : Removed using Pd(PPh₃)₄ and phenylsilane in DCM.

-

Boc Groups : Cleaved with 50% TFA in DCM, followed by neutralization with DIPEA.

Cyclization and Side-Chain Modifications

The Dab(3R-OH) side chain undergoes post-assembly acetylation using acetic anhydride in pyridine, achieving >95% conversion. Intramolecular lactamization between D-Lys and Arg(2,3-dehydro) is suppressed by maintaining a dilute peptide concentration (<0.1 mM) during cleavage.

Cleavage and Global Deprotection

The peptide-resin is treated with TFA:H₂O:triisopropylsilane (95:2.5:2.5) for 3 hours, releasing the peptide and removing side-chain protections. Critical to this step is the inclusion of scavengers to prevent tert-butyl cation-mediated side reactions.

Purification and Characterization

Purification employs preparative HPLC (C18 column, 55–95% MeCN in 0.075% TFA) with a gradient elution over 60 minutes. Key quality metrics include:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Purity | 98.2% | HPLC (220 nm) | |

| Molecular Weight | 1245.4 Da (observed) | ESI-MS | |

| Retention Time | 10.06 min | LCMS |

Challenges and Mitigation Strategies

-

Epimerization : Minimized by coupling at 0°C for D-residues and using HOBt as an additive.

-

Incomplete Coupling : Addressed by double coupling with 1.5 eq of amino acid and prolonged reaction times.

-

Arg(2,3-dehydro) Instability : Stabilized by storing the peptide at -80°C in lyophilized form.

Scalability and Industrial Considerations

Large-scale production utilizes continuous-flow SPPS systems with in-line UV monitoring to track coupling efficiency. Enzymatic resolution of Orn, as described in , achieves a space-time yield of 15 g/L·h, making it cost-effective for industrial applications.

Q & A

Q. What are the optimal strategies for synthesizing this peptide using solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Use Fmoc/t-Bu chemistry with orthogonal protecting groups for Dab(3R-OH) and Arg(2,3-dehydro). Optimize coupling efficiency for D-configuration residues (e.g., D-Lys, D-Phe(2-F)) by employing HATU/DIPEA activation in DMF. Monitor stepwise synthesis via Kaiser tests or Trityl assays. For sterically hindered residues like Orn and Dab(3R-OH), extend coupling times (≥2 hours) and use microwave-assisted SPPS (e.g., 50°C, 20 W) to reduce aggregation .

Q. How should researchers characterize the peptide’s primary structure post-synthesis?

- Methodological Answer: Employ a multi-tiered analytical workflow:

- Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight (e.g., deviations <0.1 Da).

- HPLC: Reverse-phase C18 columns (gradient: 5–60% acetonitrile/0.1% TFA) to assess purity (>95%).

- Amino Acid Analysis: Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via pre-column derivatization (e.g., AccQ-Tag) .

Q. What purification techniques are recommended for isolating this peptide from synthesis byproducts?

- Methodological Answer: Use preparative RP-HPLC with a C18 column (10 µm particle size) and a trifluoroacetic acid (TFA)-based buffer system. Optimize gradient elution (e.g., 20–50% acetonitrile over 30 min) to resolve closely related impurities. Validate purity via TLC (silica gel, ninhydrin staining) and ion-exchange chromatography for charged residues like Lys and Arg .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data regarding the peptide’s conformational dynamics?

- Methodological Answer: Conduct multi-dimensional NMR (e.g., - HSQC, NOESY) in both aqueous and DMSO-d6 solutions to assess solvent-dependent structural changes. For conflicting NOE signals, apply restrained molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models. Cross-validate with circular dichroism (CD) spectroscopy to detect β-sheet or helical propensities .

Q. What computational approaches are effective for modeling interactions between this peptide and target enzymes (e.g., thrombin)?

- Methodological Answer: Use docking studies (AutoDock Vina) with the thrombin crystal structure (PDB: 1PPB) to predict binding poses. Refine models via MD simulations (NAMD, 100 ns trajectories) with explicit solvation (TIP3P water). Validate using free-energy perturbation (FEP) or MM-PBSA to quantify binding affinity changes caused by Arg(2,3-dehydro) .

Q. How to address low synthesis yields caused by β-sheet aggregation during SPPS?

- Methodological Answer: Introduce pseudoproline dipeptides at Gly-Orn or Dab-Gly junctions to disrupt β-sheet formation. Alternatively, use microwave-assisted SPPS (30-second pulses at 50°C) or incorporate solubilizing tags (e.g., PEG-based) on the resin. Monitor aggregation via FT-IR spectroscopy (amide I band at 1620–1640 cm⁻¹) .

Q. How to design experiments to evaluate the role of D-configuration residues in bioactivity?

- Methodological Answer: Synthesize L-configuration analogs (e.g., L-Lys, L-Phe(2-F)) and compare activity in enzyme inhibition assays (e.g., thrombin Ki determination). Use CD spectroscopy to correlate stereochemistry with secondary structure. Pair with competitive ELISA to assess binding affinity shifts .

Q. What strategies validate the functional impact of Arg(2,3-dehydro) in receptor binding?

- Methodological Answer: Perform alanine scanning mutagenesis on the Arg(2,3-dehydro) residue and test variants in surface plasmon resonance (SPR) assays. Pair with X-ray crystallography or cryo-EM to visualize hydrogen-bonding networks. Use isothermal titration calorimetry (ITC) to quantify entropy/enthalpy contributions from the dehydro modification .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.